

# discovery and history of 2-Chloroisonicotinaldehyde hydrate

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## Compound of Interest

Compound Name: 2-Chloroisonicotinaldehyde  
hydrate

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An In-depth Technical Guide to **2-Chloroisonicotinaldehyde Hydrate**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

2-Chloroisonicotinaldehyde, and its hydrate form, are important reagents in synthetic and medicinal chemistry. This document provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and applications of **2-Chloroisonicotinaldehyde hydrate**. Detailed experimental protocols and characterization data are presented to facilitate its use in research and development.

## Introduction

2-Chloroisonicotinaldehyde (also known as 2-chloro-4-formylpyridine) is a heterocyclic aldehyde that serves as a versatile building block in the synthesis of more complex molecules. Its utility is prominent in the development of novel therapeutic agents. The compound readily forms a stable hydrate, **2-Chloroisonicotinaldehyde hydrate**, which is often the commercially available form. This guide focuses on the discovery, synthesis, and characterization of this important synthetic intermediate.

## History and Discovery

While a precise date for the initial discovery of **2-Chloroisonicotinaldehyde hydrate** is not well-documented in publicly available literature, its synthesis and use are extensions of the broader development of chlorinated pyridine chemistry. The anhydrous form, 2-Chloroisonicotinaldehyde, has been utilized as a reagent in various chemical syntheses. The hydrate form is a stable, crystalline solid that is convenient for handling and storage, and it readily converts to the aldehyde under appropriate conditions.

## Chemical and Physical Properties

A summary of the key quantitative data for 2-Chloroisonicotinaldehyde and its hydrate is presented in the tables below for easy comparison.

Table 1: Chemical Identifiers

Property	2-Chloroisonicotinaldehyde	2-Chloroisonicotinaldehyde Hydrate
CAS Number	101066-61-9	1228957-10-5
Molecular Formula	C <sub>6</sub> H <sub>4</sub> ClNO	C <sub>6</sub> H <sub>6</sub> ClNO <sub>2</sub>
Molecular Weight	141.56 g/mol	159.57 g/mol
InChI Key	UFPOSTQMFOYHJI-UHFFFAOYSA-N	Not readily available
SMILES	<chem>C1=NC(=CC(=C1)C=O)Cl</chem>	Not readily available

Table 2: Physical Properties

Property	Value (Anhydrous)	Value (Hydrate)
Melting Point	46-50 °C	Not specified
Boiling Point	243.4±20.0 °C (Predicted)	Not applicable
Density	1.332±0.06 g/cm <sup>3</sup> (Predicted)	Not available
Appearance	White to yellow solid	White to pale yellow solid or powder
Storage Temperature	2-8°C under inert gas	Room temperature

## Synthesis of 2-Chloroisonicotinaldehyde

The synthesis of 2-Chloroisonicotinaldehyde is typically achieved through the oxidation of the corresponding alcohol, 2-chloro-4-hydroxymethylpyridine. The hydrate form is readily obtained by the presence of water during workup or by exposure of the anhydrous aldehyde to moisture. Two common synthetic methods for the anhydrous aldehyde are detailed below.

### Experimental Protocol 1: Swern Oxidation

This procedure details the synthesis of 2-Chloroisonicotinaldehyde from 2-chloro-4-hydroxymethylpyridine via a Swern oxidation.<sup>[1]</sup>

Reagents:

- Oxalyl dichloride
- Anhydrous Dimethyl sulfoxide (DMSO)
- 2-chloro-4-hydroxymethylpyridine
- Dichloromethane (DCM)
- Triethylamine (TEA)

Procedure:

- A solution of oxalyl dichloride (1.24 g, 9.81 mmol) in dichloromethane (15 mL) is added to a three-necked flask and cooled to -78 °C under a nitrogen atmosphere.[\[1\]](#)
- A solution of anhydrous dimethyl sulfoxide (1.7 mL, 19.63 mmol) in dichloromethane (2 mL) is added dropwise, maintaining the temperature between -60 °C and -70 °C.[\[1\]](#)
- After the addition is complete, the reaction is warmed to -60 °C over 20 minutes.[\[1\]](#)
- A dichloromethane solution of 2-chloro-4-hydroxymethylpyridine (0.94 g, 6.54 mmol) is then added dropwise, keeping the temperature between -50 °C and -60 °C.[\[1\]](#)
- The reaction mixture is warmed to -45 °C over 30 minutes.[\[1\]](#)
- Triethylamine is added to quench the reaction.
- The reaction mixture is washed with water and the organic layer is separated.
- The aqueous phase is extracted with dichloromethane.[\[1\]](#)
- The combined organic phases are washed with a phosphate buffer (pH 7), dried over MgSO<sub>4</sub>, filtered, and concentrated to yield 2-Chloroisonicotinaldehyde as an orange solid.[\[1\]](#)

## Experimental Protocol 2: Oxidation with N-Bromosuccinimide

An alternative method involves the oxidation of 2-chloro-4-pyridinemethanol using N-bromosuccinimide (NBS).

Reagents:

- 2-chloro-4-pyridinemethanol
- N-bromosuccinimide (NBS)
- Anhydrous sodium carbonate
- Benzene

#### Procedure:

- A suspension of 2-chloro-4-pyridinemethanol (69.0 g), N-bromosuccinimide (128.3 g), and anhydrous sodium carbonate (101.9 g) in benzene (1.8 L) is refluxed for 4 hours.
- After cooling, a saturated aqueous solution of sodium hydrogen carbonate is added until bubbling ceases.
- The insoluble material is removed by filtration.
- The organic layer is separated, washed with 10% aqueous sodium thiosulfate and then with a saturated aqueous solution of sodium chloride.
- The organic layer is dried and the solvent is evaporated to give 2-chloro-4-pyridinecarboxaldehyde.

## Characterization

Spectroscopic data is crucial for the confirmation of the synthesized product.

$^1\text{H}$ -NMR ( $\text{CDCl}_3$ ,  $\delta$ ):

- 7.65 (dd, 1H,  $J=5.0$  Hz,  $J=1.3$  Hz, ArH)[1]
- 7.75 (d, 1H,  $J=1.3$  Hz, ArH)[1]
- 8.66 (d, 1H,  $J=5.0$  Hz, ArH)[1]
- 10.05 (s, 1H, CHO)[1]

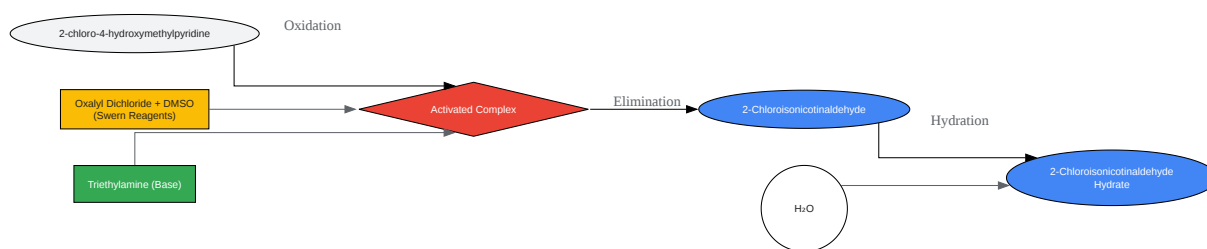
While specific spectroscopic data for the hydrate is not readily available in published literature, it can be obtained from commercial suppliers. The presence of the hydrate would be indicated by the disappearance of the aldehyde proton peak and the appearance of a gem-diol proton signal in the  $^1\text{H}$ -NMR spectrum, along with changes in the IR spectrum (disappearance of the C=O stretch and appearance of an O-H stretch).

## Applications in Drug Development

2-Chloroisonicotinaldehyde is a valuable reagent in the synthesis of various pharmaceutical compounds. It is used in the combinatorial synthesis of methylene sulfonamides and related compounds which have been investigated as potential kinase inhibitors.[1] Its reactive aldehyde group and the chloro-substituted pyridine ring allow for a variety of chemical transformations to build complex molecular architectures.

## Visualizations

### Synthesis Workflow Diagram



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Caption: Swern oxidation synthesis of 2-Chloroisonicotinaldehyde.

## Conclusion

**2-Chloroisonicotinaldehyde hydrate** is a key synthetic intermediate with significant applications in medicinal chemistry and drug development. This guide has provided a detailed overview of its properties, synthesis, and characterization based on available scientific literature. The provided experimental protocols and data aim to support researchers in the effective utilization of this versatile compound.

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## References

- 1. 2-Chloroisonicotinaldehyde CAS#: 101066-61-9 [m.chemicalbook.com]
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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)